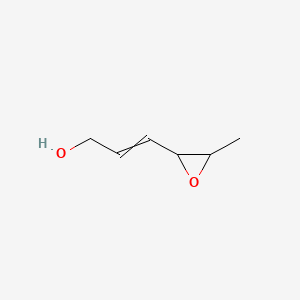
3-(3-Methyloxiran-2-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyloxiran-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C₆H₁₀O₂ It features an oxirane ring (a three-membered epoxide ring) attached to a prop-2-en-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyloxiran-2-yl)prop-2-en-1-ol typically involves the epoxidation of allylic alcohols. One common method is the reaction of allyl alcohol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methyloxiran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted alcohols and ethers.
Aplicaciones Científicas De Investigación
3-(3-Methyloxiran-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyloxiran-2-yl)prop-2-en-1-ol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various derivatives with different functional groups, which can interact with molecular targets and pathways in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxy-phenyl)-prop-2-en-1-ol: Similar structure but with a methoxy group instead of an oxirane ring.
3-(3-Methyloxiran-2-yl)propan-1-ol: Similar structure but with a propanol group instead of a prop-2-en-1-ol group.
Uniqueness
3-(3-Methyloxiran-2-yl)prop-2-en-1-ol is unique due to the presence of both an oxirane ring and an allylic alcohol group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
3-(3-methyloxiran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H10O2/c1-5-6(8-5)3-2-4-7/h2-3,5-7H,4H2,1H3 |
Clave InChI |
PNBZQHXSUUWWLP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


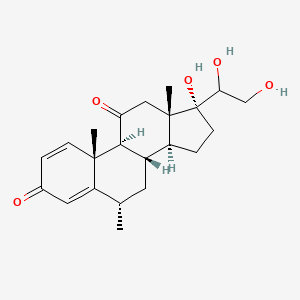
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
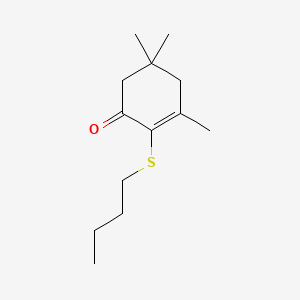
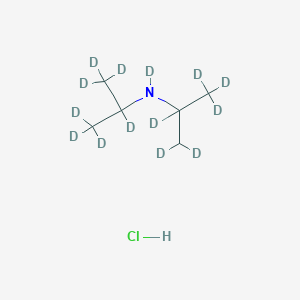

![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
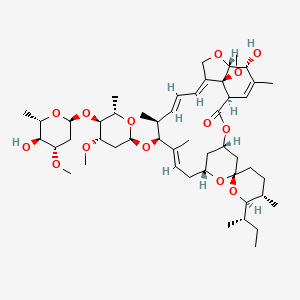
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

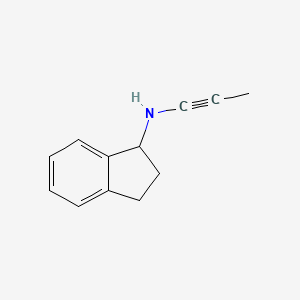
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
